裸丹宁 B

概述

描述

Denudatin B is a polycyclic diterpene compound with the molecular formula C21H24O5. It is known for its significant cytotoxicity against HL-60 cells and its ability to inhibit the activity of human polymorphonuclear leukocytes, which are crucial components of the immune system . This compound is widely used in research related to pharmaceuticals, cosmetics, and health products .

科学研究应用

脱氢麻黄素B 在科学研究中具有广泛的应用范围:

药物: 由于其细胞毒性,它被用于药物的开发.

化妆品: 脱氢麻黄素B 因其潜在的皮肤益处而被纳入化妆品中.

健康产品: 它因其生物活性而被用于各种健康产品.

作用机制

安全和危害

生化分析

Biochemical Properties

Denudatin B plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins. For instance, Denudatin B inhibits the Ca2+ influx through voltage-gated and receptor-operated Ca2+ channels, which is crucial for its role in relaxing vascular smooth muscle . Additionally, it has nonspecific antiplatelet action, which further underscores its biochemical significance .

Cellular Effects

Denudatin B exhibits notable effects on various cell types and cellular processes. It has been observed to inhibit nitric oxide (NO) production in lipopolysaccharide plus interferon-γ activated-murine macrophage cell lines . This inhibition is partly due to the decreased expression of the inducible nitric oxide synthase (iNOS) gene . Furthermore, Denudatin B influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its anti-inflammatory and antibacterial properties .

Molecular Mechanism

At the molecular level, Denudatin B exerts its effects through several mechanisms. It binds to and inhibits Ca2+ channels, thereby preventing Ca2+ influx . This inhibition leads to the relaxation of vascular smooth muscle and a reduction in platelet aggregation . Additionally, Denudatin B’s ability to suppress thrombin-induced intracellular calcium concentration rise further elucidates its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Denudatin B have been studied over time. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation . Long-term studies have shown that Denudatin B maintains its biological activity, including its anti-inflammatory and antibacterial effects, over extended periods

Dosage Effects in Animal Models

The effects of Denudatin B vary with different dosages in animal models. At lower doses, it exhibits beneficial pharmacological activities without significant adverse effects . At higher doses, Denudatin B may cause toxic or adverse effects, including potential hepatotoxicity . It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Denudatin B is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism . The compound’s metabolic pathways also involve its conversion into various metabolites, which may contribute to its overall pharmacological activity . Understanding these pathways is essential for optimizing its therapeutic use and predicting potential drug interactions.

Transport and Distribution

Within cells and tissues, Denudatin B is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This interaction affects its localization and accumulation within different tissues, influencing its overall pharmacological effects .

Subcellular Localization

Denudatin B’s subcellular localization plays a crucial role in its activity and function. It is directed to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications . This localization is essential for its interaction with cellular components and its subsequent biological effects.

准备方法

脱氢麻黄素B 通常从木兰属植物中提取和分离 。 制备方法包括:

溶剂提取: 该方法使用溶剂从植物材料中提取化合物。

分离和纯化: 采用色谱等技术分离和纯化脱氢麻黄素B。

结晶: 该方法用于获得纯的脱氢麻黄素B 晶体形式.

化学反应分析

相似化合物的比较

脱氢麻黄素B 由于其独特的结构和生物活性而独一无二。 类似的化合物包括:

脱氢麻黄素A: 从光叶木兰中分离出的另一种具有类似生物活性的化合物.

木兰素 G: 一种对一氧化氮产生具有抑制作用的新木脂素.

毛果木兰素 A: 光叶木兰中另一种具有类似特性的化合物.

这些化合物在结构和生物活性方面具有相似性,但在其具体作用和应用方面有所不同。

属性

IUPAC Name |

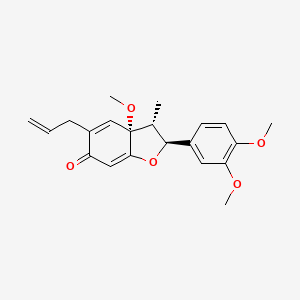

(2S,3R,3aR)-2-(3,4-dimethoxyphenyl)-3a-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O5/c1-6-7-15-12-21(25-5)13(2)20(26-19(21)11-16(15)22)14-8-9-17(23-3)18(10-14)24-4/h6,8-13,20H,1,7H2,2-5H3/t13-,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYACOATPFOZIO-HBUDHLSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC2=CC(=O)C(=CC12OC)CC=C)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](OC2=CC(=O)C(=C[C@@]12OC)CC=C)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317078 | |

| Record name | (+)-Denudatin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87402-88-8 | |

| Record name | (+)-Denudatin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87402-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Denudatin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological activity of Denudatin B?

A1: Denudatin B acts as a platelet-activating factor (PAF) antagonist. [, , , ] This means it can block the binding of PAF to its receptor, thereby inhibiting PAF-mediated biological processes, particularly platelet aggregation. [, , ]

Q2: Which plant species is Denudatin B primarily isolated from?

A2: Denudatin B is found in several plant species, notably Piper kadsura, a traditional Chinese medicine. [, , ] It has also been isolated from Piper hancei, Piper wallichii, and Magnolia fargesii. [, , , ]

Q3: What is the impact of the structural differences between Denudatin B and Kadsurenone on their activity?

A4: The structural differences between the two compounds, though subtle, contribute to their varying PAF antagonistic activities. [] Structure-activity relationship studies indicate that specific structural features in Kadsurenone are crucial for its high potency, and modifications like those observed in Denudatin B can significantly impact its activity. []

Q4: Beyond its PAF antagonistic activity, has Denudatin B demonstrated any other biological effects?

A5: Studies have shown that Denudatin B can induce vasorelaxation in rat thoracic aorta. [] Additionally, it has displayed synergistic antibacterial activity with Norfloxacin against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting efflux pumps that contribute to antibiotic resistance. [, , ]

Q5: How does Denudatin B interact with efflux pumps in bacteria?

A6: Research suggests that Denudatin B can inhibit the efflux of ethidium bromide (EtBr) from MRSA strain SA1199B, which overexpresses the NorA efflux pump. [, ] This suggests Denudatin B might interfere with the efflux pump mechanism, leading to increased intracellular accumulation of antibiotics and potentially enhancing their effectiveness. [, ]

Q6: What are the potential applications of Denudatin B in addressing antibiotic resistance?

A7: The ability of Denudatin B to synergize with existing antibiotics like Norfloxacin against MRSA holds promise for combating antibiotic resistance. [, , ] By inhibiting efflux pumps, Denudatin B could potentially restore the effectiveness of certain antibiotics against resistant strains, offering a potential therapeutic strategy. [, , ]

Q7: Are there any studies investigating the use of Denudatin B in treating specific diseases?

A9: While Denudatin B has shown promising in vitro activities, currently, there are limited studies exploring its therapeutic potential in specific diseases. [, ] Network pharmacology studies suggest potential applications in treating diabetic nephropathy, but further research is necessary to validate these findings. [, ]

Q8: What are the implications of identifying Denudatin B in traditional medicines like Piper kadsura?

A10: The isolation of Denudatin B from Piper kadsura, a traditional medicine used for inflammation and rheumatic conditions, provides further insight into the plant's pharmacological properties. [] This finding highlights the potential of exploring traditional medicines for novel bioactive compounds with therapeutic applications. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

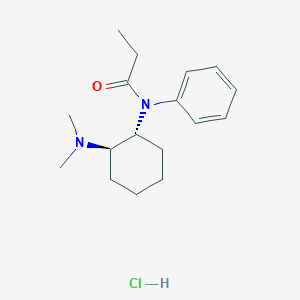

![(2S,4R)-1-[(2S)-2-[4-[[4-[5-(furan-2-ylmethylamino)-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]benzoyl]amino]butanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B1195033.png)

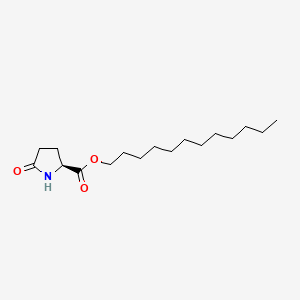

![(5R,8S,10R,13S,14S,16R,17S)-17-[2-[2-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13,16-trimethyl-4,5,6,7,8,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1195045.png)

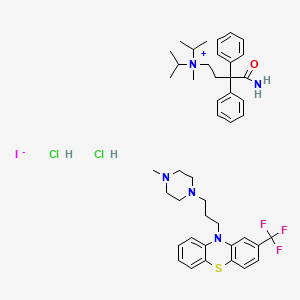

![4-[(15R)-15-hydroxy-15-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2-methyl-2H-furan-5-one](/img/structure/B1195046.png)

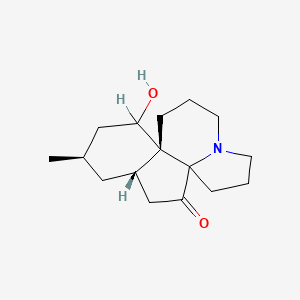

![4-[2-(Dipropylamino)ethyl]benzene-1,2-diol](/img/structure/B1195049.png)